molecular formula C22H27N5O3 B11612141 N-(4-methylphenyl)-N'-{2-[4-(phenylcarbamoyl)piperazin-1-yl]ethyl}ethanediamide

N-(4-methylphenyl)-N'-{2-[4-(phenylcarbamoyl)piperazin-1-yl]ethyl}ethanediamide

Cat. No.: B11612141
M. Wt: 409.5 g/mol
InChI Key: LVOCSHWKVHERTP-UHFFFAOYSA-N
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Description

N’-(4-METHYLPHENYL)-N-{2-[4-(PHENYLCARBAMOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a phenylcarbamoyl group, and a methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-METHYLPHENYL)-N-{2-[4-(PHENYLCARBAMOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE typically involves multiple steps. One common method involves the reaction of 4-methylphenylamine with ethyl chloroformate to form an intermediate, which is then reacted with 1-(2-aminoethyl)piperazine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-METHYLPHENYL)-N-{2-[4-(PHENYLCARBAMOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the phenylcarbamoyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine or phenylcarbamoyl derivatives.

Scientific Research Applications

N’-(4-METHYLPHENYL)-N-{2-[4-(PHENYLCARBAMOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4-METHYLPHENYL)-N-{2-[4-(PHENYLCARBAMOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-phenylcarbamoyl chloride
  • N-Methoxy-N-methylacetamide
  • Diphenylcarbamoyl chloride

Uniqueness

N’-(4-METHYLPHENYL)-N-{2-[4-(PHENYLCARBAMOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H27N5O3

Molecular Weight

409.5 g/mol

IUPAC Name

N'-(4-methylphenyl)-N-[2-[4-(phenylcarbamoyl)piperazin-1-yl]ethyl]oxamide

InChI

InChI=1S/C22H27N5O3/c1-17-7-9-19(10-8-17)24-21(29)20(28)23-11-12-26-13-15-27(16-14-26)22(30)25-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,23,28)(H,24,29)(H,25,30)

InChI Key

LVOCSHWKVHERTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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